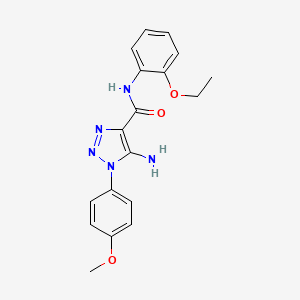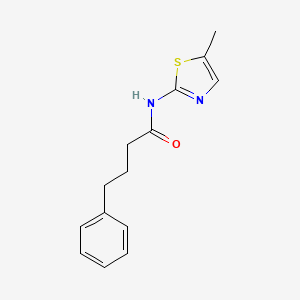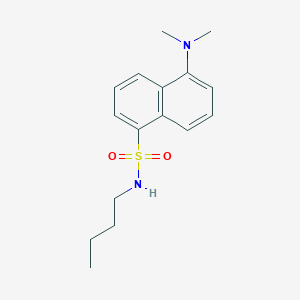![molecular formula C21H20N2O B4795551 N-[(3,4-dimethylphenyl)(pyridin-3-yl)methyl]benzamide](/img/structure/B4795551.png)
N-[(3,4-dimethylphenyl)(pyridin-3-yl)methyl]benzamide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,4-dimethylphenyl)(pyridin-3-yl)methyl]benzamide typically involves the reaction of 3,4-dimethylbenzyl chloride with pyridine-3-carboxamide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-[(3,4-dimethylphenyl)(pyridin-3-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any nitro groups to amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Halogenated or sulfonated derivatives of the original compound.
Scientific Research Applications
N-[(3,4-dimethylphenyl)(pyridin-3-yl)methyl]benzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anticancer properties.
Biological Research: It is used as a probe to study the interactions of small molecules with biological targets, such as enzymes and receptors.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of N-[(3,4-dimethylphenyl)(pyridin-3-yl)methyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. This inhibition can lead to the disruption of cellular processes, ultimately resulting in cell death, which is particularly useful in cancer treatment.
Comparison with Similar Compounds
Similar Compounds
N-(Pyridin-3-yl)benzamide: Similar structure but lacks the dimethylphenyl group.
4-methoxy-N-pyridin-3-yl-benzamide: Contains a methoxy group instead of dimethyl groups.
4-Methyl-3-(4-pyridin-3-yl-pyrimidin-2-yl)-benzoic acid: Contains a pyrimidine ring instead of a benzamide moiety.
Uniqueness
N-[(3,4-dimethylphenyl)(pyridin-3-yl)methyl]benzamide is unique due to the presence of both the dimethylphenyl and pyridinyl groups, which contribute to its distinct chemical properties and potential biological activities. The combination of these groups allows for specific interactions with biological targets, making it a valuable compound for medicinal chemistry research.
Properties
IUPAC Name |
N-[(3,4-dimethylphenyl)-pyridin-3-ylmethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O/c1-15-10-11-18(13-16(15)2)20(19-9-6-12-22-14-19)23-21(24)17-7-4-3-5-8-17/h3-14,20H,1-2H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMYDBLVTXGSPRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C2=CN=CC=C2)NC(=O)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-[(4-methylphenyl)thio]ethyl}-4-(4-morpholinylmethyl)benzamide](/img/structure/B4795473.png)



![5-(2,3-dimethoxybenzylidene)-2-(4-isobutoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4795503.png)
![N-(2-Fluorophenyl)-N'-[(4-methoxyphenyl)methyl]ethanediamide](/img/structure/B4795511.png)
![9-[(2-hydroxyethyl)amino]-3,3-dimethyl-3,4-dihydroacridin-1(2H)-one](/img/structure/B4795514.png)

![N-(4-bromo-3-chlorophenyl)-2-({5-[(4-isopropylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)acetamide](/img/structure/B4795522.png)
![N-[7-(1,3-BENZOTHIAZOL-2-YL)-5,6-DIMETHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-N-[2-(DIMETHYLAMINO)ETHYL]AMINE](/img/structure/B4795529.png)
![5,6-dimethyl-7-(4-methyl-2-pyridinyl)-N-(3-pyridinylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B4795530.png)

![N-benzyl-5-[(2,6-difluorophenoxy)methyl]-N-ethyl-3-isoxazolecarboxamide](/img/structure/B4795559.png)

